molecular formula C8H13NS B6147554 4-(but-3-yn-1-yl)thiomorpholine CAS No. 1055404-32-4

4-(but-3-yn-1-yl)thiomorpholine

Cat. No.: B6147554
CAS No.: 1055404-32-4
M. Wt: 155.3
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Description

4-(But-3-yn-1-yl)thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a but-3-yn-1-yl group. Thiomorpholine is a six-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. The but-3-yn-1-yl group introduces an alkyne functionality, making the compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkylation of Thiomorpholine: : One common method to synthesize 4-(but-3-yn-1-yl)thiomorpholine involves the alkylation of thiomorpholine with 4-chlorobut-1-yne. This reaction typically requires a base such as potassium carbonate (K₂CO₃) and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Thiomorpholine+4-chlorobut-1-yneThis compound\text{Thiomorpholine} + \text{4-chlorobut-1-yne} \rightarrow \text{this compound} Thiomorpholine+4-chlorobut-1-yne→this compound

  • Hydrothiolation Reaction: : Another synthetic route involves the hydrothiolation of but-3-yne-1-ol with thiomorpholine. This reaction can be catalyzed by a transition metal catalyst such as palladium or platinum under mild conditions.

    But-3-yne-1-ol+ThiomorpholineThis compound\text{But-3-yne-1-ol} + \text{Thiomorpholine} \rightarrow \text{this compound} But-3-yne-1-ol+Thiomorpholine→this compound

Industrial Production Methods

Industrial production of this compound typically follows the alkylation route due to its simplicity and high yield. The process involves large-scale reactors where thiomorpholine and 4-chlorobut-1-yne are reacted in the presence of a base and solvent. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(But-3-yn-1-yl)thiomorpholine can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced at the alkyne group to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols add to the triple bond.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, H₂

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted thiomorpholines

Scientific Research Applications

4-(But-3-yn-1-yl)thiomorpholine has diverse applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

  • Industry: : It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-1-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-(But-3-yn-1-yl)morpholine: Similar structure but with an oxygen atom instead of sulfur.

    4-(But-3-yn-1-yl)piperidine: Similar structure but with a nitrogen atom instead of sulfur.

    4-(But-3-yn-1-yl)thiazolidine: Contains a thiazolidine ring instead of thiomorpholine.

Uniqueness

4-(But-3-yn-1-yl)thiomorpholine is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs

By understanding the properties and applications of this compound, researchers can explore new avenues in chemical synthesis, drug development, and industrial applications.

Properties

CAS No.

1055404-32-4

Molecular Formula

C8H13NS

Molecular Weight

155.3

Purity

95

Origin of Product

United States

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